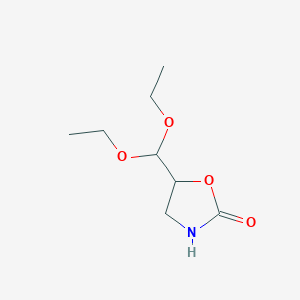

5-(Diethoxymethyl)-1,3-oxazolidin-2-one

Description

5-(Diethoxymethyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone characterized by a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 5-position of the heterocyclic ring. Oxazolidinones are five-membered lactams with a nitrogen and oxygen atom in the ring, widely recognized for their versatility in asymmetric synthesis, medicinal chemistry, and materials science . The diethoxymethyl substituent introduces steric bulk and electron-donating properties, which may influence reactivity, solubility, and biological activity compared to other derivatives.

Propriétés

IUPAC Name |

5-(diethoxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-3-11-7(12-4-2)6-5-9-8(10)13-6/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWUZUGCBFZCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CNC(=O)O1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-oxazolidinone with diethoxymethane in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Diethoxymethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring, enhancing their chemical and biological properties.

Applications De Recherche Scientifique

Scientific Research Applications

Oxazolidinones, including derivatives like 5-(Diethoxymethyl)-1,3-oxazolidin-2-one, have applications in:

- Chiral Synthesis Oxazolidinones are employed as Evans auxiliaries, facilitating asymmetric Diels-Alder reactions and directing aldol reactions to specific positions .

- Organozinc Carbenoid Precursors Used in cyclopropanation reactions to synthesize cyclopropanes with alkenes . They are also utilized in intramolecular amidocyclopropanation reactions of diethoxymethyl-lactams containing a pendant alkene using zinc/TMSCl .

- Synthesis of Triazole Derivatives 5-(Diethoxymethyl)-1,3-oxazolidin-2-one is involved in the synthesis of triazole derivatives. For example, it is used in the formation of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate .

Due to the limited specific documentation of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one, case studies are not available in the search results. However, the broader applications of oxazolidinones can provide context:

- Cyclopropanation Reactions: Functionalized organozinc carbenoids derived from N,N-diethoxymethyloxazolidinones are used in cyclopropanation reactions. The chemoselectivity and stereoselectivity of these reactions have been studied to construct a quadrant model for rationalizing the stereochemistry of the products .

- Synthesis of Aminocyclopropyl Compounds: Oxazolidinones are used to prepare novel aminocyclopropyl functionalized compounds, which are building blocks for synthesizing natural and biologically active compounds .

Mécanisme D'action

The mechanism of action of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The diethoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The substituent at the 5-position of the oxazolidinone ring critically impacts molecular properties. Key derivatives include:

Key Observations :

- Steric Effects : The diethoxymethyl group introduces significant steric hindrance compared to smaller substituents like chloromethyl or methylphenyl. This may reduce reaction rates in nucleophilic substitutions but improve metabolic stability .

- Electronic Effects : The electron-donating ethoxy groups could stabilize intermediates in asymmetric synthesis, whereas electron-withdrawing groups (e.g., chloromethyl) enhance electrophilicity .

- Solubility : Polar substituents like morpholinylmethyl increase water solubility, while diethoxymethyl and aromatic groups enhance lipophilicity, affecting bioavailability .

Crystallographic and Conformational Analysis

Crystal structures reveal substituent-dependent ring conformations:

- Morpholinylmethyl Derivatives : Adopt a chair conformation with intramolecular N–H···O hydrogen bonds, stabilizing the structure .

- Chloromethyl Derivatives : Exhibit envelope conformations (Cremer-Pople parameters Q(2) = 0.0980 Å, φ = 105.2°) similar to 4-hydroxymethyl analogs .

- Diethoxymethyl Prediction: The bulky substituent may force the oxazolidinone ring into a twisted conformation, reducing crystal symmetry and packing efficiency.

Activité Biologique

5-(Diethoxymethyl)-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

5-(Diethoxymethyl)-1,3-oxazolidin-2-one is characterized by the following chemical structure:

- Molecular Formula : C9H17NO3

- CAS Number : 2228833-02-9

The compound features a five-membered oxazolidinone ring with diethoxymethyl substituents, which are crucial for its biological activity.

Synthesis

The synthesis of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of diethoxymethylamine with suitable precursors under controlled conditions. A common method includes the use of orthoesters and catalytic agents to facilitate the formation of the oxazolidinone ring. The yield of this synthesis can reach approximately 60% under optimal conditions .

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives like 5-(Diethoxymethyl)-1,3-oxazolidin-2-one possess antibacterial effects against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines. The activity is attributed to its ability to disrupt microtubule formation during mitosis, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that observed in other known anticancer agents .

Neuroprotective Effects

Emerging research suggests that 5-(Diethoxymethyl)-1,3-oxazolidin-2-one may offer neuroprotective benefits. Animal models indicate that it can reduce neuroinflammation and oxidative stress in neurodegenerative diseases. These effects are likely mediated through modulation of signaling pathways involved in inflammation and cell survival .

The biological activity of 5-(Diethoxymethyl)-1,3-oxazolidin-2-one is primarily linked to its interaction with specific molecular targets:

- Ribosomal Binding : Inhibition of protein synthesis in bacteria.

- Microtubule Disruption : Interference with mitotic spindle formation in cancer cells.

- Neuroprotection : Modulation of inflammatory pathways in neuronal cells.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial properties of various oxazolidinone derivatives, including 5-(Diethoxymethyl)-1,3-oxazolidin-2-one. The results indicated a minimum inhibitory concentration (MIC) against MRSA at concentrations as low as 0.5 µg/mL, showcasing its potential as a therapeutic agent against resistant infections .

Cancer Cell Line Evaluation

In another study focusing on anticancer activity, 5-(Diethoxymethyl)-1,3-oxazolidin-2-one was tested against breast and lung cancer cell lines. The compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent antiproliferative effects comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.